Amyl laurate

Flavor chemistry Structural isomerism Organoleptic properties

Amyl laurate (pentyl dodecanoate; CAS 5350-03-8; molecular formula C₁₇H₃₄O₂; molecular weight 270.45 g/mol) is a saturated fatty acid ester formed via the formal condensation of dodecanoic acid (lauric acid) with pentan-1-ol. It is functionally classified as a flavouring agent and an animal metabolite, and is recognized under the European Union flavouring designation 09.681 pentyl dodecanoate.

Molecular Formula C17H34O2
Molecular Weight 270.5 g/mol
CAS No. 5350-03-8
Cat. No. B1219667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyl laurate
CAS5350-03-8
Synonymsamyl laurate
lauric acid, pentyl este
Molecular FormulaC17H34O2
Molecular Weight270.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCCCCC
InChIInChI=1S/C17H34O2/c1-3-5-7-8-9-10-11-12-13-15-17(18)19-16-14-6-4-2/h3-16H2,1-2H3
InChIKeyPQWBDPUBNMEITD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Amyl Laurate (CAS 5350-03-8): Technical Specifications and Procurement-Relevant Physicochemical Properties for Industrial and Research Applications


Amyl laurate (pentyl dodecanoate; CAS 5350-03-8; molecular formula C₁₇H₃₄O₂; molecular weight 270.45 g/mol) is a saturated fatty acid ester formed via the formal condensation of dodecanoic acid (lauric acid) with pentan-1-ol [1]. It is functionally classified as a flavouring agent and an animal metabolite, and is recognized under the European Union flavouring designation 09.681 pentyl dodecanoate [1]. Physicochemical specifications from multiple reputable chemical suppliers consistently report: minimum purity ≥97.0% (GC), density of 0.86 g/cm³ at 20°C, flash point of 149 °C, and refractive index of approximately 1.43 [2]. Amyl laurate appears as a colorless to light yellow clear liquid at room temperature [2]. The compound's calculated partition coefficient (XLogP3-AA) is 7.1, indicating substantial lipophilicity, while its estimated water solubility is 0.01172 mg/L at 25°C [3]. Unlike the more commonly commercialized branched isomer isoamyl laurate (CAS 6309-51-9) which is extensively positioned in the personal care sector as a silicone-alternative emollient, amyl laurate occupies a distinct procurement niche at the intersection of flavor ingredient chemistry and biochemical research applications [1].

Flavor chemistry research
Linear ester with waxy odor profile for sensory and release-kinetic studies
Biochemical screening
Reported antimicrobial activity against gram-negative E. coli; supports lipase hydrolysis research
Analytical reference standard
Consistent commercial specifications for GC-based purity and identity verification

Why Amyl Laurate (CAS 5350-03-8) Cannot Be Directly Substituted with Isoamyl Laurate or Other Lauric Acid Esters in Scientific and Flavor Formulations


Although amyl laurate (n-pentyl laurate) shares the same lauric acid (C12) backbone and molecular weight with its branched structural isomer isoamyl laurate (CAS 6309-51-9), and both belong to the broader class of lauric acid alkyl esters, their substitution without reformulation validation is scientifically unsound. The straight-chain n-pentyl alcohol moiety of amyl laurate confers distinct physicochemical properties that diverge meaningfully from the branched isoamyl counterpart. Critically, the linear alkyl chain influences the compound's odor profile and vapor pressure characteristics—factors that directly impact flavor release kinetics and sensory perception in food and fragrance applications. Furthermore, while isoamyl laurate is widely commercialized and marketed in the personal care industry as a natural-derived, biodegradable silicone replacement with documented sensory panel data comparing it to caprylic/capric triglyceride [1], amyl laurate lacks equivalent published sensory panel quantification. Additionally, the straight-chain ester may exhibit differential susceptibility to enzymatic hydrolysis compared to the branched ester, with potential implications for in vivo metabolism and bioactivity . Therefore, procurement decisions for flavor systems, metabolic studies, or specialized biochemical assays must not treat these isomers as functionally interchangeable without application-specific verification.

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Linear vs. branched alcohol moiety may alter odor profile and vapor pressure, shifting flavor release kinetics and sensory signature.
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Isoamyl laurate lacks documented antimicrobial activity; substitution may not support gram-negative screening or lipase-hydrolysis studies.
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Amyl laurate lacks REACH/COSMOS certifications; eco-certified formulations may require documented biodegradation evidence from isoamyl laurate.

Amyl Laurate (CAS 5350-03-8): Quantified Differentiation Evidence Against Comparators


Amyl Laurate vs. Isoamyl Laurate: Molecular Structure Determines Odor Profile and Application Suitability

Amyl laurate is the linear n-pentyl ester of lauric acid, in contrast to isoamyl laurate (CAS 6309-51-9), which is the branched 3-methylbutyl ester [1]. The structural difference—a straight alkyl chain versus a branched chain—directly alters the compound's odor characterization. Organoleptic databases describe amyl laurate's odor as 'mild fatty oily waxy' at 100% concentration [1]. In contrast, isoamyl laurate is described in technical literature as having a 'faint oily and fat aroma' [2]. While both share 'fatty/oily' descriptors, the linear structure of amyl laurate is associated with a 'waxy' nuance that distinguishes it from the simpler 'fatty' profile of the branched isomer [1]. This differentiation is critical for flavor formulators seeking specific top-note or base-note contributions. Furthermore, the linear ester exhibits an estimated logP (o/w) of 7.409 and water solubility of 0.01172 mg/L at 25°C [1], while the branched isoamyl laurate's comparable published physicochemical data are less consistently documented across authoritative sources, complicating direct substitution.

Odor profile vs. isoamyl laurate
Reported
Straight-chain C5: 'mild fatty oily waxy' odor. Branched C5: 'faint oily and fat aroma'. Linear ester adds waxy nuance.
Organoleptic profile distinct; substitution alters sensory signature.
100% concentration assessment for amyl laurate; isoamyl concentration not specified.
Flavor chemistry Structural isomerism Organoleptic properties Food additives

Amyl Laurate as a Biochemically Active Reagent: Antimicrobial Activity Against Gram-Negative Bacteria

Amyl laurate has been reported to possess specific antimicrobial activity against gram-negative organisms, a property that distinguishes it from many structurally similar lauric acid esters that lack documented bioactivity in this domain . Specifically, amyl laurate has been shown to inhibit the growth of Escherichia coli, with the proposed mechanism involving hydrolysis by lipoprotein lipase . While the precise minimum inhibitory concentration (MIC) values are not provided in the accessible abstract, the documented bioactivity of amyl laurate is in contrast to isoamyl laurate, for which antimicrobial activity is not a primary or substantiated functional claim in the public literature . The absence of published antimicrobial data for isoamyl laurate suggests that the linear versus branched alcohol moiety may influence the ester's interaction with bacterial membranes or its recognition by lipolytic enzymes. This functional divergence makes amyl laurate a candidate for biochemical research applications involving lipid metabolism or antimicrobial assay development.

Antimicrobial activity
Data to verify
Inhibits E. coli (gram-negative) via lipoprotein lipase hydrolysis; isoamyl laurate lacks equivalent evidence.
Supports antimicrobial screening context.
MIC values not available; verify strain-specific activity.
Antimicrobial Biochemical assay Gram-negative Escherichia coli Lipoprotein lipase

Amyl Laurate vs. Isoamyl Laurate: Divergent Evidence Base for Environmental Biodegradation

Isoamyl laurate (CAS 6309-51-9) is actively positioned in the market as a 'totally natural and biodegradable emollient' with documented REACH registration (01-2119956659-17) and COSMOS certification attesting to its environmental profile and natural origin from sugarcane and coconut/palm kernel sources [1]. In contrast, amyl laurate (CAS 5350-03-8) is described in general industry terms as having 'biodegradability and low toxicity' that 'make it an environmentally friendly choice in various formulations' [2], yet it lacks an equivalent robust dossier of third-party certifications or publicly disclosed biodegradation study data [1]. This discrepancy does not necessarily imply amyl laurate is less biodegradable—its linear structure is theoretically susceptible to β-oxidation and esterase hydrolysis—but the absence of validated, published REACH-compliant biodegradation data creates uncertainty for formulators seeking to substantiate 'readily biodegradable' claims in regulated markets. Procurement for eco-certified personal care or cleaning products should therefore prioritize isoamyl laurate unless the specific linear alkyl chain or waxy odor profile of amyl laurate is functionally required.

Biodegradation certification
Context-dependent
Amyl laurate: no REACH or COSMOS dossier. Isoamyl laurate: REACH 01-2119956659-17, COSMOS approved.
Certification gap may limit eco-label claims for amyl laurate.
Linear ester structure suggests potential degradability; formal validation missing.
Biodegradability Environmental fate Green chemistry REACH compliance

Amyl Laurate vs. Ethyl Laurate: Volatility and Boiling Point Differentiation

The alkyl chain length of the alcohol moiety in lauric acid esters directly governs volatility, which in turn dictates flavor release kinetics and retention in food and fragrance matrices. Amyl laurate (n-pentyl laurate) has a boiling point of 320.3±10.0 °C at 760 mmHg , whereas ethyl laurate (CAS 106-33-2) has a significantly lower boiling point of 269.0±0.0 °C at 760 mmHg . This approximately 51 °C difference in boiling point reflects the longer C5 versus C2 alkyl chain, translating to lower vapor pressure and reduced volatility for amyl laurate . The estimated vapor pressure of amyl laurate is 0.000320 mmHg at 25°C [1], while ethyl laurate exhibits 0.0±0.5 mmHg at 25°C . In practical terms, amyl laurate will persist longer in heated or ambient formulations, providing extended flavor or fragrance tenacity compared to the more volatile ethyl laurate, which dissipates more rapidly and delivers a stronger initial burst. This quantitative difference is critical for formulators targeting specific release profiles.

Volatility vs. ethyl laurate
Reported
Boiling point: ~320 °C (amyl) vs. ~269 °C (ethyl); vapor pressure ~0.0003 mmHg vs. ~0.5 mmHg at 25 °C
Lower volatility supports extended flavor tenacity in thermal processes.
Approximately 51 °C difference at 760 mmHg.
Volatility Boiling point Flavor release Physicochemical property

Amyl Laurate (CAS 5350-03-8): Evidence-Based Optimal Application Scenarios for Scientific and Industrial Procurement


Flavor Formulation Requiring a Waxy, Fatty Base Note with Low Volatility

Amyl laurate is optimally deployed as a flavor ingredient where a mild, waxy, fatty background note is desired and where extended tenacity is critical. Based on its organoleptic profile ('mild fatty oily waxy' at 100% ) and its boiling point of 320.3±10.0 °C , amyl laurate is particularly suited for baked goods, confectionery, or savory snack applications that undergo thermal processing. Unlike the more volatile ethyl laurate, which evaporates rapidly during heating, amyl laurate's lower volatility ensures that its subtle flavor contribution persists throughout processing and into the finished product's shelf life. This makes it a strategically important procurement choice over shorter-chain laurate esters when a long-lasting, subtle fatty mouthfeel is the formulation objective.

Biochemical Research Involving Lipoprotein Lipase Hydrolysis or Gram-Negative Antimicrobial Screening

Amyl laurate has documented utility as a biochemical reagent for life science research, with specific evidence indicating that it inhibits the growth of gram-negative organisms, notably Escherichia coli, via a mechanism involving hydrolysis by lipoprotein lipase . This functional property differentiates it from isoamyl laurate, which lacks equivalent antimicrobial documentation in the public literature. Consequently, procurement for academic or industrial laboratories engaged in lipid metabolism studies, antimicrobial assay development, or enzymology research should prioritize amyl laurate as a structurally defined, biologically active ester scaffold. It is also listed as an active substance isolated from wine yeast oil with potential applications in reducing hair loss and improving hair growth , suggesting utility in cosmetic active ingredient discovery programs.

Organic Synthesis and Analytical Reference Standard Procurement

Amyl laurate (CAS 5350-03-8) is commercially available at defined analytical specifications—typically ≥97.0% (GC) purity, with density 0.86 g/cm³, refractive index 1.43, and flash point 149 °C . These well-characterized physicochemical constants, combined with its availability from major chemical suppliers in research-grade quantities (25 mL to 500 mL pack sizes) , position amyl laurate as a reliable reference standard or synthetic intermediate. For laboratories requiring a C12 fatty acid n-pentyl ester with precisely defined properties, amyl laurate offers a procurement advantage over alternative lauric acid esters that may lack equivalent commercial specification rigor or consistent lot-to-lot analytical documentation.

Specialized Cosmetic or Industrial Formulations Requiring a Linear Alkyl Ester (Not Suitable for Eco-Certified Substitution)

While isoamyl laurate is extensively validated as a natural, biodegradable silicone alternative with REACH and COSMOS certifications , amyl laurate may be preferentially procured in scenarios where the linear n-pentyl chain confers specific functional advantages—such as differential solubility, rheological behavior, or enzymatic stability—that the branched isomer cannot replicate. However, procurement for formulations requiring substantiated biodegradability claims or natural certification should carefully note that amyl laurate lacks an equivalent public dossier of third-party environmental validation . The compound's general description as 'biodegradable' and 'low toxicity' in industry literature [5] does not substitute for REACH-registered data. Therefore, amyl laurate is best suited for research-grade, industrial, or non-eco-certified product development where the linear alkyl chain is scientifically required and where the absence of formal biodegradation certification is not a commercial barrier.

Application
Selection Property
Validation Focus
Flavor formulation: waxy base note
Linear ester organoleptic profile and low volatility
Sensory tenacity under thermal processing
Biochemical research: antimicrobial screening
Reported gram-negative activity via lipase hydrolysis
E. coli growth inhibition assay validation
Analytical reference standard
Defined commercial specifications
Lot-to-lot consistency and purity review
Cosmetic/industrial linear ester requirement
Linear alkyl chain; may not meet eco-certification
Biodegradability documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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